Ethyl 3-tert-butylhex-5-enoate

Description

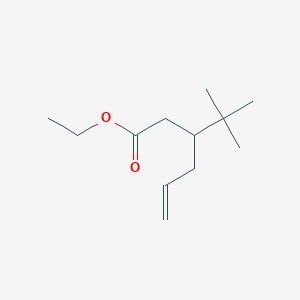

Ethyl 3-tert-butylhex-5-enoate is an ester derivative featuring a tert-butyl substituent at the third carbon and a double bond at the fifth position of the hexenoate backbone. This compound is structurally characterized by its bulky tert-butyl group, which confers steric hindrance, and the ethyl ester moiety, which enhances solubility in organic solvents.

Properties

CAS No. |

87995-25-3 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

ethyl 3-tert-butylhex-5-enoate |

InChI |

InChI=1S/C12H22O2/c1-6-8-10(12(3,4)5)9-11(13)14-7-2/h6,10H,1,7-9H2,2-5H3 |

InChI Key |

WDIPQKSBIHVEQD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CC=C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-tert-butylhex-5-enoate can be synthesized through esterification reactions. One common method involves the reaction of 3-tert-butylhex-5-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-tert-butylhex-5-enoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 3-tert-butylhex-5-enoic acid and ethanol.

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

Hydrolysis: 3-tert-butylhex-5-enoic acid and ethanol.

Reduction: 3-tert-butylhex-5-en-1-ol.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-tert-butylhex-5-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential use in drug development due to its unique structure.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism by which ethyl 3-tert-butylhex-5-enoate exerts its effects depends on the specific reaction or application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural analogs of Ethyl 3-tert-butylhex-5-enoate, emphasizing differences in substituents, protecting groups, and double bond positions:

Key Observations :

- Protecting Groups: this compound lacks silyl protection, unlike analogs such as the silyloxy derivatives in and . Silyl groups (e.g., tert-butyldiphenylsilyl or tert-butyldimethylsilyl) are typically used to protect hydroxyl groups during multi-step syntheses, enabling selective reactivity .

- Double Bond Position: The C5 double bond in this compound contrasts with C2 double bonds in compounds like Ethyl (5S)-5-tert-butyldiphenylsilyloxy-6-hydroxyhex-2-enoate.

- Stereochemistry: Methyl (3R)-3-(tert-butyldimethylsilyloxy)hex-5-enoate () highlights the role of stereochemistry in synthesis. The R-configuration at C3 could affect intermolecular interactions or catalytic activity in downstream reactions.

Comparison of Yields and Conditions :

- Silyl-protected analogs in report yields of 70–85% after column chromatography, while emphasizes high-yield silylation steps (>90%). The absence of silylation in this compound may simplify purification but reduce functional group versatility .

Physicochemical Properties

While explicit data for this compound are unavailable, trends can be extrapolated:

- Solubility : The tert-butyl group increases hydrophobicity compared to smaller substituents (e.g., methyl), reducing water solubility. Ethyl esters generally exhibit better organic solvent compatibility than methyl esters .

- Stability : The isolated C5 double bond may confer greater oxidative stability compared to conjugated systems (e.g., C2 double bonds in ), which are prone to electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.